molecular formula C15H22 B13745939 Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 25034-71-3

Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene

Cat. No.: B13745939
CAS No.: 25034-71-3
M. Wt: 202.33 g/mol
InChI Key: FONZLIJOWFDKNC-UHFFFAOYSA-N
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Description

Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene is a complex organic compound with a unique tricyclic structure. It is also known as dicyclopentadiene, a dimer of cyclopentadiene formed through a Diels-Alder reaction. This compound is significant in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene can be synthesized through the Diels-Alder reaction of cyclopentadiene. The reaction typically occurs at room temperature, but heating can accelerate the process. The reaction involves the [2+4] cycloaddition of two cyclopentadiene molecules to form the tricyclic structure.

Industrial Production Methods

Industrially, this compound is produced as a by-product of crude oil pyrolysis. The cyclopentadiene content in the C5 fraction of oil pyrolysis products can reach up to 25%, making it a readily available and low-cost compound .

Chemical Reactions Analysis

Types of Reactions

Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene involves its reactivity at the double bonds. In hydrogenation reactions, the palladium catalyst facilitates the addition of hydrogen atoms to the double bonds, converting them into single bonds and forming a more saturated compound . The compound’s unique tricyclic structure allows for selective reactions, making it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its stability and versatility, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

25034-71-3

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene

InChI

InChI=1S/C10H12.C3H6.C2H4/c1-2-9-7-4-5-8(6-7)10(9)3-1;1-3-2;1-2/h1-2,4-5,7-10H,3,6H2;3H,1H2,2H3;1-2H2

InChI Key

FONZLIJOWFDKNC-UHFFFAOYSA-N

Canonical SMILES

CC=C.C=C.C1C=CC2C1C3CC2C=C3

physical_description

Other Solid

Related CAS

68649-24-1
25034-71-3

Origin of Product

United States

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